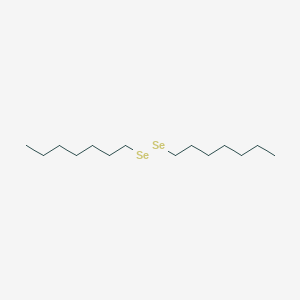

Heptyl Diselenide

Description

Properties

CAS No. |

52056-09-4 |

|---|---|

Molecular Formula |

C14H30Se2 |

Molecular Weight |

356.3 g/mol |

IUPAC Name |

1-(heptyldiselanyl)heptane |

InChI |

InChI=1S/C14H30Se2/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-14H2,1-2H3 |

InChI Key |

PIXYUVMEKOLNHH-UHFFFAOYSA-N |

SMILES |

CCCCCCC[Se][Se]CCCCCCC |

Canonical SMILES |

CCCCCCC[Se][Se]CCCCCCC |

Synonyms |

diheptyl diselenide diheptyldiselenide |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of Heptyl Diselenide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Diselenide Characterization

NMR spectroscopy is a cornerstone technique for the characterization of organoselenium compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the structure and chemical environment of the molecule.

The ¹H and ¹³C NMR spectra of heptyl diselenide are characterized by signals corresponding to the seven-carbon alkyl chains attached to the selenium atoms. While specific spectral data for heptyl diselenide is not abundantly published, the chemical shifts can be reliably predicted based on data from homologous dialkyl diselenides, such as dibutyl and dihexyl diselenide orientjchem.orgnih.gov.

The ¹H NMR spectrum is dominated by signals from the alkyl protons. The methylene (B1212753) group directly bonded to the selenium atom (α-CH₂) is the most deshielded due to the electronegativity of selenium and typically appears as a triplet at approximately 2.9 ppm. The terminal methyl group (CH₃) appears as a triplet at around 0.9 ppm. The remaining ten methylene groups in the chain form a complex multiplet between approximately 1.2 and 1.7 ppm.

In the ¹³C NMR spectrum, each carbon atom in the heptyl chain gives a distinct signal. The carbon atom attached to selenium (Cα) is found furthest downfield. The chemical shifts generally decrease for carbons further away from the selenium atom, with the terminal methyl carbon appearing most upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Heptyl Diselenide in CDCl₃ Predicted values are based on data for homologous dialkyl diselenides orientjchem.orgnih.gov.

¹H NMR| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Se-CH ₂-(CH₂)₅-CH₃ | ~2.9 | Triplet |

| Se-CH₂-CH ₂-(CH₂)₄-CH₃ | ~1.7 | Quintet |

| Se-(CH₂)₂-(CH ₂)₄-CH₃ | ~1.3-1.4 | Multiplet |

¹³C NMR

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃-(CH₂)₅-CH₂-Se | ~14.1 |

| CH₃-C H₂-(CH₂)₄-CH₂-Se | ~22.6 |

| CH₃-(CH₂)₃-C H₂-CH₂-CH₂-Se | ~28.8 |

| CH₃-(CH₂)₂-C H₂-(CH₂)₂-CH₂-Se | ~29.1 |

| CH₃-CH₂-C H₂-(CH₂)₃-CH₂-Se | ~31.7 |

| CH₃-(CH₂)₄-C H₂-CH₂-Se | ~32.5 |

Selenium-77 is an NMR-active nucleus (spin ½, 7.63% natural abundance) that provides direct insight into the chemical environment of the selenium atom. acs.org It has a very wide chemical shift range of about 3000 ppm, making it highly sensitive to subtle changes in molecular structure. acs.org

For dialkyl diselenides, the ⁷⁷Se chemical shift typically falls within a specific region of the spectrum organicchemistrydata.org. The exact chemical shift is sensitive to several factors, including solvent polarity and temperature. rsc.org Studies on various dialkyl and diaryl diselenides have shown that the ⁷⁷Se NMR chemical shifts can change linearly with temperature. acs.orgnih.gov This phenomenon is proposed to be due to the rotation around the Se-Se bond, which allows the molecule to sample different twisted conformations at higher temperatures. acs.orgnih.gov While a precise, universally accepted chemical shift for heptyl diselenide is not documented, its value is expected to be in the typical range for acyclic dialkyl diselenides, which is generally between 250 and 400 ppm relative to Me₂Se.

¹H and ¹³C NMR Chemical Shift Analysis

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are often complementary. edinst.com

The FTIR spectrum of heptyl diselenide is dominated by absorptions from the alkyl chains. Key expected peaks include:

C-H stretching: Strong bands in the 2850-2960 cm⁻¹ region.

C-H bending: A notable peak around 1465 cm⁻¹ corresponding to the scissoring vibration of the CH₂ groups. spectroscopyonline.com

The selenium-selenium (Se-Se) bond stretch is characteristically weak in FTIR spectroscopy but gives rise to a strong signal in Raman spectroscopy. edinst.com For dialkyl diselenides, the Se-Se stretching frequency is typically observed in the Raman spectrum between 250 and 300 cm⁻¹. orientjchem.orgresearchgate.net This peak is a definitive marker for the diselenide functional group.

Table 2: Key Vibrational Frequencies for Heptyl Diselenide

| Vibrational Mode | Spectroscopy | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | FTIR / Raman | 2850 - 2960 | Strong |

| C-H Bend | FTIR / Raman | ~1465 | Medium |

| Se-Se Stretch | Raman | 250 - 300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. Molecules containing unsaturated functional groups that absorb UV-Vis radiation are known as chromophores. nanoqam.ca

The diselenide bond (-Se-Se-) acts as a chromophore. Dialkyl diselenides typically display a broad, low-intensity absorption band in the ultraviolet region, generally centered around 300-320 nm. libretexts.org This absorption is attributed to an electronic transition involving the non-bonding (n) electrons on the selenium atoms being excited into an antibonding sigma orbital (σ) of the Se-Se bond (an n → σ transition). nanoqam.ca The broadness of the peak is a common feature in UV-Vis spectra of organic molecules in solution. libretexts.org

Table 3: Electronic Transition Data for Heptyl Diselenide

| Chromophore | Transition Type | Expected λₘₐₓ (nm) |

|---|

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and structural information based on its fragmentation pattern. ccea.org.uk

The mass spectrum of heptyl diselenide would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A key feature of selenium-containing compounds is the distinctive isotopic pattern caused by selenium's multiple naturally occurring isotopes (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se), which creates a characteristic cluster of peaks for the molecular ion and any selenium-containing fragments.

The fragmentation of aliphatic diselenides follows predictable pathways. core.ac.uk The primary fragmentation events for heptyl diselenide would include:

Cleavage of the Se-Se bond: This homolytic cleavage results in the formation of a heptylselanyl radical, leading to a [C₇H₁₅Se]⁺ fragment ion.

Cleavage of the C-Se bond: This can lead to the formation of a heptyl cation [C₇H₁₅]⁺ and a [C₇H₁₅Se₂]⁺ fragment.

Alkyl chain fragmentation: Further fragmentation of the heptyl group can occur, leading to a series of smaller alkyl fragment ions. tutorchase.com

Analysis of these fragmentation patterns allows for the confirmation of the compound's structure and connectivity. core.ac.uk

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. rsc.org The technique involves diffracting a beam of X-rays off a single, well-ordered crystal to determine the positions of atoms within the crystal lattice.

To date, a single-crystal X-ray structure for heptyl diselenide has not been reported in the scientific literature. Simple long-chain dialkyl diselenides, like heptyl diselenide, are typically liquids or low-melting oils at room temperature, which makes the process of growing the high-quality single crystals required for X-ray diffraction analysis exceptionally challenging. While crystal structures have been determined for more complex or sterically hindered diselenides that are solids at room temperature rsc.orgtandfonline.comscispace.com, the flexible and non-polar nature of simple alkyl chains impedes the formation of a well-ordered crystal lattice for heptyl diselenide.

Advanced Analytical Techniques for Purity and Identity Confirmation

The definitive identification and purity assessment of heptyl diselenide necessitate the application of a suite of advanced analytical techniques. These methods provide orthogonal data, ensuring a comprehensive characterization of the molecule's structure and the quantification of any potential impurities. The primary techniques employed for this purpose include chromatographic separations, mass spectrometry, and various forms of spectroscopy.

Chromatographic methods are fundamental for separating heptyl diselenide from starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment, where the retention time of the main peak is compared against a qualified reference standard. pacificbiolabs.com Discrepancies in the chromatogram can indicate the presence of impurities. pacificbiolabs.com Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is also invaluable for analyzing volatile components and confirming the molecular weight of the compound. chemcon.comnih.gov Thin-layer chromatography (TLC) serves as a rapid, qualitative method to verify identity and purity. pacificbiolabs.comnih.govacs.org

Mass Spectrometry (MS) provides precise information about the molecular weight and elemental composition of heptyl diselenide. pacificbiolabs.com High-Resolution Mass Spectrometry (HRMS) is particularly powerful, offering exact mass measurements that can confirm the molecular formula, C₁₄H₃₀Se₂. mdpi.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation capabilities of HPLC with the sensitive detection of MS, allowing for the identification and characterization of the main compound and any minor impurities. pacificbiolabs.comalwsci.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for structural elucidation and identity confirmation. chemcon.com For heptyl diselenide, ¹H NMR spectroscopy is used to confirm the structure of the heptyl chains attached to the diselenide core. nih.govacs.org Furthermore, ⁷⁷Se NMR spectroscopy provides direct information about the selenium atoms, with chemical shifts that are highly sensitive to the electronic environment. nih.govacs.org This technique is crucial for confirming the presence of the Se-Se bond and for studying the compound's conformational dynamics. nih.gov

Fourier Transform Infrared Spectroscopy (FTIR) is a rapid and powerful technique for confirming the identity of a molecule. pacificbiolabs.comchemcon.com The infrared absorption spectrum of heptyl diselenide provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. pacificbiolabs.com This spectrum can be compared with that of a reference standard to provide conclusive evidence of the substance's identity. pacificbiolabs.com

Biological and Biochemical Research on Heptyl Diselenide and Diselenide Motifs

Redox Biology and Reactive Species Modulation by Diselenides

Diselenides are central players in redox biology, capable of acting as both antioxidants and pro-oxidants depending on the cellular environment and their concentration. mdpi.com This dualistic nature stems from their ability to engage in dynamic redox cycling, primarily through interactions with cellular thiols.

A hallmark of many organoselenium compounds, including diselenides, is their ability to mimic the function of the selenoenzyme glutathione (B108866) peroxidase (GPx). mdpi.comrsc.org The native GPx enzyme is crucial for cellular defense, catalyzing the reduction of harmful hydroperoxides, such as hydrogen peroxide (H₂O₂), using glutathione (GSH) as the reducing substrate. iitb.ac.incsic.es Diselenides replicate this function through a catalytic cycle that relies on the unique redox properties of the selenium atom.

The proposed mechanism for GPx mimicry by a diselenide (RSeSeR) involves several key steps: scielo.bracs.org

Reduction to Selenol: The cycle is initiated by the reaction of the diselenide with a thiol, typically GSH. This thiol-diselenide exchange results in the cleavage of the Se-Se bond to form a selenenyl sulfide (B99878) intermediate (RSe-SG) and subsequently the highly reactive selenol (RSeH). scielo.brmdpi.com

Oxidation by Peroxide: The selenol (RSeH) is the active species that reduces the peroxide (e.g., H₂O₂). The selenol is oxidized to a selenenic acid (RSeOH), while the peroxide is reduced to water. rsc.orgscielo.br

Regeneration of the Catalyst: The selenenic acid (RSeOH) then reacts with another molecule of GSH to form the selenenyl sulfide (RSe-SG). iitb.ac.in This intermediate reacts with a second GSH molecule, regenerating the selenol (RSeH) and producing oxidized glutathione (GSSG). iitb.ac.in

This catalytic process allows a small amount of the diselenide to detoxify a significant quantity of peroxides. The efficiency of this mimicry is influenced by the structure of the diselenide; for instance, diaryl diselenides with specific substitutions have shown enhanced GPx-like activity compared to the standard compound, ebselen. scielo.brmdpi.com While diphenyl diselenide is a well-documented GPx mimic, aliphatic diselenides like heptyl diselenide are understood to operate via the same fundamental pathway. tmrjournals.comscielo.br

Table 1: Key Intermediates in the GPx-like Catalytic Cycle of Diselenides

| Intermediate Species | Chemical Formula | Role in Cycle |

|---|---|---|

| Diselenide | R-Se-Se-R | Initial catalyst form |

| Selenol | R-SeH | Active species; reduces peroxide |

| Selenenic Acid | R-SeOH | Oxidized intermediate after peroxide reduction |

The primary mechanism by which diselenides scavenge ROS is through their GPx-like activity, which effectively neutralizes hydrogen peroxide and other organic hydroperoxides. acs.org This process prevents the accumulation of peroxides, which could otherwise participate in Fenton-like reactions to generate highly damaging hydroxyl radicals.

Beyond peroxide reduction, organoselenium compounds can also scavenge other reactive species. For example, research on diphenyl diselenide has shown it can scavenge peroxynitrite-derived radicals, such as the hydroxyl radical (·OH) and nitrogen dioxide radical (·NO₂), thereby preventing protein nitration, a harmful modification associated with various diseases. physiology.org The selenol intermediate is key to this broader scavenging capability.

Paradoxically, while diselenides are known for their antioxidant properties, they can also exhibit pro-oxidant behavior. mdpi.comnih.gov This duality is crucial for understanding their biological effects, as pro-oxidant activity can contribute to both toxicity and potential therapeutic applications, such as in cancer treatment. mdpi.com

The pro-oxidant mechanism is also initiated by the reaction of the diselenide with thiols to form a selenol. However, in the presence of molecular oxygen, the selenol/selenolate (RSe⁻) can transfer an electron to O₂, generating a superoxide (B77818) radical (O₂⁻). vulcanchem.comresearchgate.net The selenol is oxidized back to the diselenide in the process, allowing for a catalytic cycle of superoxide production. nih.gov

This reaction pathway is described as:

RSeSeR + 2 R'SH → 2 RSeH + R'S-SR'

RSeH + O₂ → RSe· + O₂⁻ + H⁺

2 RSe· → RSeSeR

This generation of superoxide can lead to oxidative stress, particularly if the cell's antioxidant defenses (like superoxide dismutase) are overwhelmed. tandfonline.com Studies have shown that many diselenides can generate superoxide in vitro via the oxidation of GSH. mdpi.comnih.gov For instance, dibutyl diselenide, a structural analog of heptyl diselenide, has been reported to act as a pro-oxidant. uni-saarland.de This pro-oxidant effect is often dependent on the compound's concentration and the specific cellular redox environment. mdpi.com

The interaction with cellular thiol pools, predominantly glutathione (GSH), is fundamental to all aspects of diselenide redox modulation. mdpi.commdpi.com The thiol-diselenide exchange reaction is the gateway to both the antioxidant (GPx-mimetic) and pro-oxidant (superoxide generating) pathways.

This exchange involves the nucleophilic attack of a thiolate anion (GS⁻) on one of the selenium atoms of the diselenide bridge, leading to the formation of a selenenyl sulfide (RSe-SG) and a selenolate (RSe⁻). mdpi.com

RSeSeR + GS⁻ ↔ RSe-SG + RSe⁻

This initial reaction can alter the cellular redox balance by consuming GSH, the most abundant non-protein thiol. ufrgs.br Depletion of the GSH pool and a corresponding increase in its oxidized form, GSSG, can shift the cellular redox state towards oxidation. mdpi.com This modulation of the GSH/GSSG ratio is a critical signaling event in cells, influencing processes from proliferation to apoptosis. The ability of diselenides to interact non-enzymatically with glutathione underscores their capacity to directly influence cellular thiol homeostasis. nih.govmdpi.com

Pro-oxidant Actions in Mechanistic Research

Enzymatic Interactions and Inhibition Studies

Beyond direct reactions with small molecules like thiols and ROS, diselenides also engage in significant interactions with cellular enzymes, particularly other selenoenzymes.

Diselenides have been identified as excellent substrates for the mammalian selenoenzyme thioredoxin reductase (TrxR). mdpi.comresearchgate.net TrxR is a key enzyme in the thioredoxin system, which, alongside the glutathione system, maintains the cellular redox state. TrxR contains a rare selenocysteine (B57510) residue in its active site that is crucial for its catalytic activity. nih.gov

The reduction of diselenides by TrxR provides an alternative and often more efficient pathway for generating the active selenol species compared to the non-enzymatic reaction with GSH. mdpi.com The reaction proceeds as follows:

TrxR + NADPH + H⁺ → TrxR (reduced)

TrxR (reduced) + RSeSeR → TrxR (oxidized) + 2 RSeH

This TrxR-catalyzed reduction can significantly enhance the antioxidant potential of a diselenide, as the resulting selenol can then proceed to reduce peroxides via the GPx-mimetic cycle. mdpi.com Several studies have demonstrated that various diselenides are potent substrates for TrxR, and this interaction is considered a major pathway for their pharmacological and antioxidant effects. nih.govresearchgate.net

Table 2: Summary of Diselenide Interactions with Redox Systems

| Interaction Type | Key Reactant/Enzyme | Outcome for Diselenide | Biological Consequence |

|---|---|---|---|

| GPx Mimicry | Glutathione (GSH), H₂O₂ | Catalytic redox cycling | Antioxidant effect, ROS scavenging |

| Pro-oxidant Action | Glutathione (GSH), O₂ | Catalytic redox cycling | Generation of superoxide, potential for oxidative stress |

| Enzyme Substrate | Thioredoxin Reductase (TrxR) | Reduction to selenol | Enhanced antioxidant potential |

| Enzyme Protection | GPx, TrxR | - | Restoration/protection of endogenous antioxidant enzyme activity |

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the biological and biochemical properties of Heptyl Diselenide (also known as Diheptyl Diselenide) to fully address the detailed outline requested.

Research on the specific biological activities of individual dialkyl diselenides is limited, with the majority of studies focusing on other organoselenium compounds like diphenyl diselenide.

While information is lacking for most of the requested sections, the following is noted regarding its anticancer potential:

Anticancer Mechanisms: Induction of Apoptosis and Cell Cycle Arrest

Early research has indicated that heptyl diselenide exhibits growth-inhibitory effects on various human cancer cell lines. nih.gov A study from 1989 reported that diheptyl diselenide showed activity in several tumor models, including L1210 leukemia, Lewis lung metastasis, M5076 liver metastasis, and early S 180 tumor growth. princeton.edu However, the report also noted that the effective dose for this antitumor activity was close to the toxic dose. princeton.edu

There is no detailed information available in the searched resources regarding the specific mechanisms, such as the induction of apoptosis or cell cycle arrest, by which heptyl diselenide exerts its growth-inhibitory effects.

Sections with Insufficient Data

For the following sections of the requested outline, no specific research findings concerning Heptyl Diselenide could be located in the provided search results:

Cellular and Molecular Interventions

Anti-inflammatory Mechanisms at the Cellular Level

While the broader class of organoselenium compounds is known to participate in these biological processes, extrapolating these functions to Heptyl Diselenide without direct scientific evidence would be inappropriate. nih.govunipampa.edu.br Further research is required to determine the specific biological and biochemical profile of Heptyl Diselenide.

Cellular Permeation and Intracellular Trafficking of Diselenides

The ability of diselenide compounds to cross cellular membranes and reach specific intracellular compartments is fundamental to their biological activity. Research into their cellular uptake and subsequent trafficking has revealed complex and often multifaceted mechanisms. These processes are influenced by the specific chemical structure of the diselenide compound, its formulation, and the type of cell being studied.

Thiol-Mediated Cellular Uptake Mechanisms

A primary pathway for the cellular entry of many diselenide-containing molecules is thiol-mediated uptake (TMU). acs.orgrsc.org This process relies on the dynamic covalent exchange between the diselenide (R-Se-Se-R) bond of the entering molecule and thiol groups (-SH) present on the outer surface of the cell membrane. rsc.org The interaction initiates the transport of the molecule across the plasma membrane, which can then proceed through various routes including direct translocation into the cytosol, fusion, or endocytosis. rsc.org

The efficiency of TMU can be significantly influenced by the molecular structure of the diselenide. Strained cyclic diselenides, such as 1,2-diselenolanes, have been shown to be particularly effective at entering cells. rsc.orgnih.gov The mechanism for these strained rings is thought to begin with an exchange reaction between the diselenide and thiols on the cell surface, leading to the formation of a covalent selenosulfide linkage (R-Se-S-Cell). nih.gov This initial tethering is a key step that facilitates subsequent entry. Interestingly, some forms of diselenolane-mediated uptake have been found to be insensitive to traditional inhibitors of thiol-mediated uptake, like Ellman's reagent, suggesting a distinct and highly efficient process. rsc.orgnih.gov The effectiveness of thiol-reactive agents in inhibiting TMU confirms the critical role of this exchange chemistry in the cellular entry process. rsc.org

Research has demonstrated that the uptake efficiency of 1,2-diselenolanes can surpass that of analogous 1,2-dithiolanes, delivering fluorescent cargo into the cytosol of cells with high efficiency and without significant entrapment in endosomes. rsc.orgrsc.org This direct cytosolic delivery is a key advantage of this uptake mechanism.

| Compound/Motif | Proposed Thiol-Mediated Uptake Mechanism | Key Findings | Model System |

| General Diselenides | Dynamic covalent thiol-diselenide exchange with exofacial thiols. rsc.org | Uptake can be inhibited by thiol-reactive agents, confirming the mechanism's existence. rsc.org | General cell models |

| 1,2-Diselenolanes | Exchange with cell-surface thiols to form a selenosulfide, followed by entry. nih.gov | More efficient than disulfide analogs; delivers cargo to the cytosol, bypassing endosomes. rsc.orgnih.gov | HeLa Kyoto cells |

| Cyclic Diselenides | Strain-promoted dynamic covalent exchange. rsc.org | Ring tension in the cyclic structure promotes the exchange reaction, initiating uptake. rsc.org | General cell models |

Endocytic Pathways of Diselenide-Based Formulations (e.g., Receptor-Mediated Endocytosis, Macropinocytosis)

In addition to direct translocation via thiol exchange, diselenide compounds, particularly when part of larger nanocarrier systems, can enter cells through various endocytic pathways. rsc.orgthno.org Endocytosis is a process where the cell engulfs substances by enclosing them in a vesicle. fiveable.me The specific pathway utilized often depends on the design of the nanocarrier, including its size and any targeting ligands attached to its surface.

Receptor-Mediated Endocytosis: This is a highly specific process where molecules bind to receptors on the cell surface, triggering their internalization. ebi.ac.uk Research has shown that diselenide-based nanocarriers can be engineered for this type of uptake. For instance, a nanocarrier designed for ROS-response was efficiently taken up by oxidatively stressed colon cells through folate receptor-mediated endocytosis. rsc.orgrsc.org The high expression of the folate receptor on these specific cells allowed for targeted delivery. rsc.org Similarly, nanoparticles decorated with a uPA peptide ligand, which targets the urokinase-type plasminogen activator receptor (uPAR), demonstrated enhanced uptake in triple-negative breast cancer cells. thno.orgthno.org

Other Endocytic Pathways: Diselenide-based nanoparticles have also been observed to utilize other endocytic routes. The uptake of the uPAR-targeting nanoparticles was significantly inhibited by filipin, indicating that the primary internalization mechanism was caveolae-mediated endocytosis. thno.orgthno.org The involvement of an energy-dependent process was confirmed by the inhibition of uptake at low temperatures (4°C). thno.org In contrast, some of the most efficient cytosolic delivery systems involving 1,2-diselenolanes appear to bypass these common endocytic routes, as their uptake is not affected by inhibitors of clathrin-mediated endocytosis (chlorpromazine), caveolae-mediated endocytosis (methyl-β-cyclodextrin), or macropinocytosis (wortmannin, cytochalasin B). rsc.orgrsc.org

| Diselenide Formulation | Target Cell/Model | Endocytic Pathway | Key Inhibitor Findings |

| ROS-Responsive Nanocarrier | Oxidatively Stressed HT-29 Colon Cells | Folate Receptor-Mediated Endocytosis rsc.orgrsc.org | Uptake is mediated by the FOLR1 protein receptor. rsc.org |

| uPA-Peptide Decorated Nanoparticles (uPA-PTXD NPs) | MDA-MB-231 Breast Cancer Cells | Caveolae-Mediated Endocytosis thno.orgthno.org | Uptake significantly inhibited by filipin; less affected by inhibitors of macropinocytosis or clathrin-mediated pathways. thno.orgthno.org |

| 1,2-Diselenolane Conjugates | HeLa Kyoto Cells | Largely independent of major endocytic pathways. rsc.orgrsc.org | Insensitive to chlorpromazine, methyl-β-cyclodextrin, wortmannin, and cytochalasin B. rsc.orgrsc.org |

Intracellular Localization and Biodistribution in Model Systems

Once inside the cell, the fate and location of a diselenide compound are crucial determinants of its biological effect. Studies using advanced imaging techniques have revealed that the intracellular distribution can be highly dependent on the compound's structure.

Nuclear vs. Cytosolic Localization: X-ray fluorescence imaging of human neuroblastoma (SH-SY5Y) cells demonstrated striking differences in the localization of two closely related diphenyl diselenides. Bis(2-aminophenyl)diselenide was found to penetrate the cell nucleus, in a manner similar to the well-known organoselenium compound ebselen. osti.gov In contrast, bis(2-nitrophenyl)diselenide was excluded from the nucleus and remained in other cellular compartments. osti.gov This differential localization was linked to their protective activity, with the nuclear-penetrating compound showing efficacy against oxidative stress. osti.gov Other research has focused on achieving efficient delivery to the cytosol while avoiding entrapment in organelles like endosomes or lysosomes, which is a hallmark of certain 1,2-diselenolane-based delivery systems. nih.govrsc.org

Organelle-Specific Accumulation: Some diselenide formulations are designed to accumulate in specific organelles. For example, certain diselenide-containing nanogels were observed to colocalize with lysosomes in cardiomyocytes and human umbilical vein endothelial cells (HUVECs), as indicated by imaging with Lyso-Tracker Green. acs.org

In Vivo Biodistribution: In animal models, the distribution of diselenide compounds throughout the body has been investigated. A radiolabeled selenide (B1212193) compound, bis[beta-(N,N,N-trimethylamino)ethyl]-selenide-75Se diiodide, showed significant localization in the articular cartilage of rabbits, suggesting its potential as an imaging agent for this tissue. nih.gov Studies on diselenide-based nanoparticles for cancer therapy have shown that surface modifications with targeting ligands can significantly alter their biodistribution. For instance, uPA-PTXD nanoparticles showed much higher accumulation in tumor tissues compared to their non-targeted counterparts. thno.org A significant portion of these nanoparticles also accumulated in the liver, which is a common clearance pathway for nanoparticulates. thno.org

| Compound/Formulation | Model System | Intracellular Localization | In Vivo Biodistribution Highlights |

| Bis(2-aminophenyl)diselenide | SH-SY5Y Neuroblastoma Cells | Penetrates the cell nucleus. osti.gov | Not Applicable |

| Bis(2-nitrophenyl)diselenide | SH-SY5Y Neuroblastoma Cells | Excluded from the nucleus. osti.gov | Not Applicable |

| 1,2-Diselenolane Conjugates | HeLa Kyoto Cells | Efficiently localizes to the cytosol, avoiding endosomal capture. rsc.orgrsc.org | Not Applicable |

| Diselenide Nanogels | Cardiomyocytes, HUVECs | Colocalizes with lysosomes. acs.org | Not Applicable |

| uPA-PTXD Nanoparticles | MDA-MB-231 Tumor Xenograft Mice | Targeted to tumor cells. | Enhanced accumulation in tumor tissue; also found in the liver. thno.org |

| 75Se BISTAES | Rabbits | Not Applicable | Greatest localization in articular cartilage. nih.gov |

Structure Activity Relationship Sar Studies of Heptyl Diselenide Analogs

Impact of Alkyl Chain Length and Branching on Biological Activities

The length and branching of the alkyl chains attached to the diselenide bond are critical determinants of the compound's physicochemical properties, such as lipophilicity, and consequently, its biological activity. Research on various series of organoselenium compounds has demonstrated that modulating the alkyl chain length can significantly influence cytotoxicity, antioxidant capacity, and other biological effects.

Studies on N-alkyl diselenides have shown that altering the carbon chain length does not always lead to a linear relationship with biological activity. For instance, in a series of N-alkyl diselenides, changing the chain length from C8 to C12 did not meaningfully alter cytotoxic activity against certain cancer cell lines. mdpi.com This suggests that for some biological endpoints, once a sufficient level of lipophilicity is achieved, further increases in chain length may not enhance activity. However, in other contexts, such as for N-alkyl benzisoselenazolones, an elongation of the carbon chain from C8 to C12 did lead to a decrease in the IC50 values, indicating increased cytotoxic potential. mdpi.com

In a series of amphiphilic dihydroxy selenolane (DHS) and monoamine selenolane (MAS) conjugates with fatty acid chains of varying lengths (C6 to C14), cytotoxicity was found to be chain-length dependent. Conjugates with intermediate chain lengths (C8-C10) exhibited a more pronounced increase in cytotoxicity compared to those with shorter (C6) or longer (C12-C14) chains. nih.gov This suggests an optimal lipophilicity for membrane interaction and subsequent cellular effects. For a hypothetical series of simple dialkyl diselenides, one could anticipate that heptyl (C7) diselenide would exhibit moderate to high lipophilicity, potentially placing it within an optimal range for certain biological activities, such as antioxidant effects or cytotoxicity, falling between the shorter, more water-soluble chains and the longer, highly lipophilic chains. nih.gov

| Compound Series | Alkyl Chain Length | Observation on Biological Activity | Reference |

| N-Alkyl Diselenides | C8, C10, C12 | No significant change in cytotoxicity with varying chain length. | mdpi.com |

| Dihydroxy Selenolane (DHS) Conjugates | C6 to C14 | Cytotoxicity increased from C6 to C10, then saturated or decreased at C12-C14. | nih.gov |

| Monoamine Selenolane (MAS) Conjugates | C6 to C14 | Cytotoxicity increased with chain length up to C12, with a saturation effect at C14. | nih.gov |

| Diethyl & Dipropyl Diselenides | C2, C3 | Demonstrated a higher potential for thiol oxidation compared to diaryl diselenides. | nih.gov |

Influence of Substituent Effects on Diselenide Reactivity and Bioactivity

The reactivity of the diselenide (Se-Se) bond is central to the biological activity of these compounds. This bond can be cleaved by thiols, leading to the formation of selenols (R-SeH), which are considered the active species in many biological processes, including antioxidant defense. koreascience.kr Substituents on the molecule can influence the Se-Se bond's reactivity through electronic and steric effects.

In diaryl diselenides, the electronic properties of substituents on the aromatic rings have been extensively studied. Electron-withdrawing groups generally enhance the electrophilicity of the selenium atoms, making the Se-Se bond more susceptible to nucleophilic attack by thiols. koreascience.kr Conversely, electron-donating groups can decrease this reactivity. mdpi.com

For dialkyl diselenides like heptyl diselenide, the electronic effects are less pronounced compared to aromatic systems. The alkyl groups are generally considered electron-donating. It has been observed that dialkyl diselenides, such as diethyl and dipropyl diselenide, exhibit a higher potential for oxidizing thiol groups than diaryl diselenides. nih.gov This is attributed to the fact that the resulting alkylselenolates are more nucleophilic. nih.gov Therefore, heptyl diselenide would be expected to be a reactive compound in biological systems containing thiols like glutathione (B108866).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Diselenides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net These models generate mathematical equations that can predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. researchgate.net

Several QSAR studies have been performed on organoselenium compounds, including diselenides, to elucidate the key structural features responsible for their activity. nih.govasm.org These models often use a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as:

Topological descriptors: Describe the connectivity and branching of atoms.

Electronic descriptors: Quantify the distribution of electrons (e.g., atomic charges, dipole moment). uns.ac.id

Hydrophobic descriptors: Relate to the molecule's lipophilicity (e.g., LogP).

Steric descriptors: Describe the size and shape of the molecule.

A QSAR study on a series of diselenide derivatives with leishmanicidal activity revealed that N-aliphatic substitution was favorable for activity. mdpi.com Another study developing a multi-target QSAR model indicated that the presence of aliphatic chains and rings, preferably attached to aromatic rings and bulky atoms, was a favorable feature for inhibitory activity against various parasitic proteins. asm.org

Rational Design Principles for Optimized Diselenide Scaffolds

The rational design of new bioactive molecules is a cornerstone of medicinal chemistry, aiming to create compounds with improved potency, selectivity, and pharmacokinetic profiles. mdpi.com Insights from SAR and QSAR studies on diselenides provide key principles for designing optimized scaffolds.

Modulation of Lipophilicity: As established from SAR studies, the alkyl chain length is a key handle for tuning lipophilicity. For a target where membrane permeability is crucial, the heptyl chain of heptyl diselenide provides a good starting point. The chain could be lengthened or shortened to find the optimal balance between aqueous solubility and membrane transport. nih.gov

Introduction of Functional Groups: Incorporating specific functional groups can enhance biological activity and selectivity. For instance, adding polar groups like hydroxyl (-OH) or amide (-CONH2) moieties can improve water solubility and introduce specific hydrogen bonding interactions with biological targets. koreascience.kruns.ac.id The rational design of picolylamide-based diselenides, for example, led to compounds with significantly higher antioxidant activity than the parent diphenyl diselenide, partly due to non-bonded interactions between the amide oxygen and the selenium atom.

Bioisosteric Replacement: The diselenide bond itself can be considered a bioisostere of the disulfide bond found in many biological systems. Design strategies can involve replacing sulfur with selenium in known bioactive compounds to enhance their activity. The lower bond energy of the Se-Se bond compared to the S-S bond often leads to higher reactivity and antioxidant capacity. mdpi.com

Symmetry and Pro-drug Concepts: Many potent diselenides are symmetrical. The design process often starts with symmetrical diselenides (like heptyl diselenide) which can be considered pro-drugs that are reductively cleaved in the biological environment to release two equivalents of the active selenol. nih.gov Asymmetrical diselenides can also be designed to combine different structural motifs or release two different active species.

By applying these principles, a basic scaffold like heptyl diselenide can be systematically modified to develop new therapeutic candidates with optimized properties for a specific disease target.

Computational and Theoretical Investigations of Heptyl Diselenide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations are a cornerstone in computational chemistry for elucidating the electronic structure and predicting the reactivity of molecules. For diselenides, including hypothetical studies on heptyl diselenide, DFT can provide critical information about their molecular geometry, bond lengths (such as the Se-Se bond), bond angles, and dihedral angles. These calculations are fundamental for understanding the intrinsic properties of the molecule in its ground state. DFT is widely used to calculate electronic structures and their properties, becoming a core technology in quantum chemical computing. vulcanchem.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as heptyl diselenide) when bound to a protein target. This method is particularly valuable in drug discovery and mechanistic studies, allowing researchers to estimate the binding affinity and identify key interactions between the ligand and the protein's active site. For diselenides, molecular docking studies have been employed to evaluate their potential as inhibitors against various protein targets, such as angiogenic factor-proteins like COX-1, VEGF-A, HIF, and EGF.

In the context of heptyl diselenide, molecular docking would involve simulating its interaction with specific protein binding pockets to determine favorable binding poses and estimate binding energies. This can reveal the types of interactions (e.g., hydrogen bonding, hydrophobic interactions, pi-stacking) that stabilize the ligand-protein complex. For example, studies on diselenide derivatives have shown significant interactions with amino acid residues through alkyl groups, pi-bonds, and carbon-hydrogen bonds, influencing their binding affinity. Computational techniques like virtual docking screening are used to assess the multi-protein targeting capability of certain diselenides, followed by profiling lead compounds using other methods. These studies are crucial for understanding how a compound like heptyl diselenide might exert a biological effect by interacting with specific biomolecules.

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular Dynamics (MD) simulations extend the insights gained from static docking studies by providing a dynamic view of molecular systems over time. MD simulations track the movement of atoms and molecules, allowing for the observation of conformational changes, flexibility, and the stability of ligand-protein complexes in a simulated physiological environment. This is critical for understanding the dynamic nature of ligand binding and the induced changes in both the ligand and the protein.

For diselenides, MD simulations can be used to explore the effects of binding on protein conformation and to determine the energetically favorable pathways for ligand binding and release. Analyses such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration plots are commonly used to evaluate the stability and structural dynamics of protein-ligand complexes. MD simulations can reveal correlated motions within a protein upon ligand binding, indicating how different protein domains communicate and rearrange to accommodate the ligand. For heptyl diselenide, MD simulations would be instrumental in understanding its conformational preferences in solution, how its flexible heptyl chains might adapt to a binding site, and the stability of its interactions with target proteins over time. The environment (protein and solvent) polarization is crucial for accurate estimates in such simulations.

Redox Potential Prediction and Simulation in Biological Environments

The redox potential of a chemical species quantifies its tendency to gain or lose electrons, a fundamental property with significant implications in biological systems where redox reactions play key roles in processes like photosynthesis and respiration. Selenolate-diselenide systems are particularly relevant in this context due to their adaptable redox potential, which influences their antioxidant effectiveness.

Computational methods can predict the redox potential of diselenides and simulate their behavior in various biological environments, including different pH conditions. The deprotonation of selenols, followed by their oxidative conversion into diselenides, is a principal reaction in maintaining redox homeostasis. The antioxidant capacity of these systems is influenced by the reducing strength of the active moiety and the pH range of its activity. Studies have linked selenolate basicity with their redox potential, suggesting a way to fine-tune antioxidant properties. Accurate estimates of redox potential require considering environmental polarization and long-range electrostatic interactions, as these factors can significantly influence computed energetic parameters. For heptyl diselenide, computational predictions of its redox potential would provide insights into its potential as an antioxidant or its role in other biological redox processes, considering the complex cellular environment.

Emerging Applications and Research Avenues for Heptyl Diselenide and Diselenide Based Materials

Integration in Nanotechnology for Advanced Biological Research

The integration of diselenide-based materials into nanotechnology has opened new avenues for advanced biological research, particularly in areas requiring precise control over material behavior in response to biological cues. Nanomaterials, including those incorporating diselenide bonds, are increasingly utilized in medicine for applications such as targeted drug delivery and regenerative medicine. mdpi.comnanografi.com

Redox-Responsive Nanocarriers for Targeted Delivery in Research Models

Diselenide bonds are highly effective as redox-responsive linkers in nanocarriers designed for targeted drug delivery in research models. The tumor microenvironment, characterized by elevated concentrations of reactive oxygen species (ROS) and glutathione (B108866) (GSH), provides a specific stimulus for the cleavage of diselenide bonds. rsc.orgnih.govresearchgate.netconsensus.app This selective degradation allows for the controlled release of therapeutic agents at the target site, minimizing systemic side effects and enhancing therapeutic efficacy. mdpi.comnih.govconsensus.app

Diselenide linkages have been incorporated into various nanocarrier platforms, including polymeric micelles, nanoparticles, and hydrogels. mdpi.comnih.govresearchgate.net For instance, diselenide-bond-bridged mesoporous silica (B1680970) nanoparticles (MSNs) have been developed to encapsulate cytotoxic agents, such as ribonuclease A (RNase A). These nanoparticles demonstrate dual redox-responsive properties, releasing their cargo upon exposure to either ROS or GSH. rsc.org Similarly, core-cross-linked micelles utilizing diselenide bonds exhibit higher sensitivity to redox environments (GSH and H₂O₂) compared to their disulfide counterparts, leading to more efficient drug release. mdpi.com

Table 1: Comparison of Diselenide and Disulfide Bond Properties in Redox-Responsive Systems

| Property | Diselenide Bond (–Se–Se–) | Disulfide Bond (–S–S–) | Reference |

| Bond Energy | ~172 kJ/mol | ~268 kJ/mol | nih.govbrte.orgmdpi.com |

| Redox Potential | Lower (e.g., -381 mV for Sec) | Higher (e.g., -180 mV for Cys) | brte.org |

| Responsiveness | GSH, ROS, Light, Heat, pH | Primarily GSH | rsc.orgnih.govresearchgate.netnih.gov |

| Cleavage Efficiency | Higher | Lower | mdpi.com |

Self-Assembled Diselenide Systems

The inherent flexibility and dynamic nature of the diselenide bond contribute to the formation of self-assembled systems with tunable properties. nih.gov This characteristic allows for the construction of complex, adaptable biomaterials. For example, organoselenium dendritic polymers containing diselenide bridges have been developed, capable of self-assembling into micelles approximately 20 nm in hydrodynamic diameter. figshare.comacs.org These self-assembled systems have shown promising anticancer potential, with diselenide-containing dendrimers exhibiting micromolar IC50 values against breast cancer cell lines. figshare.comacs.org The self-assembly of nanoparticles, such as iron diselenide (FeSe₂) nanoparticles, into hierarchical mesoscale structures like "hedgehogs" has also been demonstrated, showcasing their potential in various applications including drug delivery. acs.org

Catalytic Applications in Organic Synthesis and Protein Chemistry

Organic diselenides are versatile reagents and precursors in organic synthesis and have found significant applications in catalysis. nih.govchimia.chmdpi.com They serve as sources of both electrophilic and nucleophilic selenium species, which are crucial intermediates in various transformations. chimia.ch For instance, metal-organic frameworks (MOFs) have been utilized as efficient catalysts for the one-pot synthesis of organic diselenides from aryl halides and elemental selenium. rsc.org

Beyond their role in general organic synthesis, diselenides exhibit notable catalytic activity as glutathione peroxidase (GPx) mimics. mdpi.com This biomimetic activity allows them to catalyze oxidative reactions under mild conditions, often using hydrogen peroxide as an oxidant in aqueous media. chimia.ch In protein chemistry, the unique properties of selenocysteine (B57510) (Sec), which contains a selenium atom, and its ability to form diselenide bonds, are exploited. Sec exhibits higher nucleophilicity and a lower reduction potential than cysteine, making it more prone to oxidation to form diselenide dimers. brte.org This property can be leveraged in protein folding studies and for enhancing enzyme catalytic activity. brte.org

Development of Advanced Functional Materials Based on Diselenide Bonds

Diselenide bonds are integral to the development of advanced functional materials due to their dynamic covalent nature and responsiveness to various external stimuli. researchgate.netnih.govresearchgate.net These materials can exhibit properties such as self-healing, shape memory, and photoplasticity. researchgate.net

The dynamic covalent bond nature of diselenides allows them to undergo metathesis reactions, which are exchange reactions that can be triggered by stimuli such as light, heat, sonication, and pH. nih.govresearchgate.net This makes them highly suitable for self-healing polymers, where the diselenide bonds can reversibly break and reform to repair damage. Research indicates that diselenide-based materials, such as those derived from diphenyl diselenide, can outperform disulfides in self-healing applications due to lower reaction barriers and enhanced radical formation under visible light. acs.org Furthermore, diselenide bonds have been incorporated into polyurethane elastomers as mechanophores, enabling stress self-reporting and self-strengthening functions by generating seleno radicals that trigger cross-linking reactions upon mechanical activation. chinesechemsoc.org They have also been successfully modified onto various substrates like PDMS, quartz, and ITO conductive film glass for surface modification, allowing for functions such as wettability adjustment and photosurface patterning. researchgate.net

Sensing and Imaging Probes Utilizing Diselenide Redox Properties

The characteristic redox properties of diselenide bonds are extensively utilized in the design of sensing and imaging probes for biological systems. rsc.orgacs.org These probes can selectively and sensitively detect various biologically relevant species, including reactive oxygen species (ROS) and specific enzymes.

For instance, fluorogenic systems based on diselenides have been developed for the selective and sensitive detection of mercury(II) (Hg(II)) ions in aqueous media and living cells. The reaction of Hg(II) with the diselenide probe triggers a fluorescence turn-on response, allowing for detection limits in the nanomolar range. rsc.org Similarly, diselenide-based fluorescent probes have been designed for the selective detection of thioredoxin reductase (TrxR), an enzyme often overexpressed in certain cancers. researchgate.netresearchgate.net Upon reduction by TrxR, the diselenide bond in the probe is cleaved, leading to a fluorescence turn-on signal, which has been successfully used for imaging TrxR in human lung cancer cells. researchgate.net Diselenide-based BODIPY probes have also demonstrated selectivity and sensitivity for detecting hydrogen peroxide (H₂O₂), tert-butylhydroperoxide (t-BuOOH), hydroxyl radical (•OH), and peroxynitrite ion (ONOO⁻), with reversibility upon treatment with glutathione. acs.org

Table 2: Key Applications and Mechanisms of Diselenide-Based Probes

| Target Analyte/Enzyme | Probe Type | Mechanism | Application/Finding | Reference |

| Hg(II) | Fluorogenic diselenide system | Diselenide reaction triggers spirolactam ring-opening and fluorescence turn-on | Selective and sensitive detection in aqueous media and living cells (LOD: 62.3 nM) | rsc.org |

| Thioredoxin Reductase (TrxR) | Diselenide-based fluorescent probe | TrxR reduces diselenide bond, triggering fluorescence turn-on | Imaging TrxR in human lung cancer cells; selective detection | researchgate.netresearchgate.net |

| ROS (H₂O₂, t-BuOOH, •OH, ONOO⁻) | Naphthalene peri-diselenide-based BODIPY probe | Oxidation of diselenide triggers fluorescence turn-on; reversible with GSH | Sensitive detection of various ROS (LODs in sub-micromolar range) | acs.org |

Future Directions and Challenges in Heptyl Diselenide Research

Development of Novel and Efficient Synthetic Pathways

The synthesis of diorganyl diselenides, including Heptyl Diselenide, typically involves the reduction of elemental selenium followed by reaction with appropriate alkyl or aryl halides wikipedia.orgnih.gov. Traditional methods often face challenges in terms of efficiency, selectivity, and the generation of byproducts. For instance, the preparation of sodium diselenide from selenium, hydrazine (B178648) hydrate (B1144303), and sodium hydroxide (B78521), followed by treatment with alkyl or aryl halides, has achieved selective synthesis of diorganyl diselenides in modest to good yields (57–88%) wikipedia.org.

Future research aims to develop more novel and efficient synthetic pathways that are environmentally sustainable and offer improved yields and selectivity. This includes exploring catalyst-free conditions and the use of specific catalysts. For example, polyoxomolybdate-based copper catalysts have been developed for the efficient synthesis of diselenides from organic iodides and elemental selenium, achieving yields up to 96% with low catalyst loading (0.5 mol%) uni.lu. The use of non-conventional solvents, such as water, is also being investigated to promote greener synthetic approaches for organoselenium chemistry. Challenges remain in achieving high yields for all types of alkyl diselenides, as evidenced by a reported 32% yield for an alkyl diselenide product when using 1-iodoheptane (B1294452) with a polyoxomolybdate-based copper catalyst. Further efforts are needed to overcome these limitations and establish practical, scalable, and environmentally benign routes for the synthesis of Heptyl Diselenide.

Table 1: Overview of Selected Diselenide Synthesis Methods

| Method Type | Key Reagents/Conditions | Typical Yields | Notes | Source |

| Reduction of Elemental Se | Se, NH2NH2·H2O, NaOH then RX | 57–88% | Selective for diorganyl diselenides | wikipedia.org |

| Polyoxomolybdate-based Cu Catalysis | Organic iodides, Se, CuMo6 catalyst, DMF | Up to 96% | Low catalyst loading, gram-scale proven | uni.lu |

| Catalyst-free in Aqueous Media | Benzylic/allylic/primary halides, elemental Se | Good to excellent | One-pot, environmentally friendly | wikipedia.org |

Deeper Elucidation of Intracellular Mechanisms of Action

Organoselenium compounds, including diselenides, are known for their ability to modulate cellular redox status, often by interacting with thiol-containing proteins and enzymes. This interaction can lead to the formation of selenenyl-sulfide bonds, which can affect the activity of various protein families, including antioxidant enzymes and glutathione (B108866) (GSH) levels. For instance, the mechanism by which some diselenides inhibit δ-aminolevulinic acid dehydratase (δ-ALA-D) involves a two-step cysteine oxidation, leading to the formation of an oxidized enzyme and selenol molecules.

Diselenides can also mimic the activity of glutathione peroxidase (GPx), an important antioxidant enzyme, by detoxifying reactive oxygen species (ROS). However, some organoselenium compounds may also exhibit pro-oxidative activity at certain concentrations. Research indicates that organoselenium compounds can increase extracellular cysteine formation and induce the expression of cell surface thioredoxin reductase (TrxR), thereby modulating the extracellular redox environment.

A significant challenge lies in fully elucidating the specific intracellular targets and detailed molecular mechanisms of action for Heptyl Diselenide. While general mechanisms for diselenides are understood, the precise pathways and interactions that contribute to the unique biological effects of specific alkyl diselenides like Heptyl Diselenide require more in-depth investigation. This includes understanding how the alkyl chain length influences cellular uptake, metabolism, and interaction with specific biomolecules.

Advanced Analytical Methodologies for Complex Biological Matrices

The accurate detection and quantification of Heptyl Diselenide and its metabolites in complex biological matrices are critical for understanding its pharmacokinetics and pharmacodynamics. Current analytical methods for selenium species in biological samples include hyphenated techniques such as high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) or tandem mass spectrometry (ICP-MS/MS), and gas chromatography-mass spectrometry (GC-MS) often preceded by headspace solid-phase microextraction (HS-SPME).

However, analyzing specific organoselenium compounds like Heptyl Diselenide in biological samples presents challenges due to their potential volatility, low concentrations, and the complexity of the matrix. For example, dimethyl selenide (B1212193) (DMeSe) and dimethyl diselenide (DMeDSe) have been separated and detected in biological samples using LC-ICP-DRC-MS with detection limits as low as 8 nM. Similarly, HS-SPME-GC-MS has been used to quantify volatile organoselenium compounds released by bacteria.

Future efforts must focus on developing more sensitive, selective, and robust analytical methodologies tailored for Heptyl Diselenide. This includes improving sample preparation techniques to minimize analyte loss and matrix interference, enhancing chromatographic separation for better resolution of closely related selenium species, and advancing mass spectrometry techniques for definitive identification and quantification at physiologically relevant concentrations. The development of fluorescent probes based on diselenide systems also shows promise for selective and sensitive detection of analytes in biological systems, which could be adapted for Heptyl Diselenide research.

Integration with Systems Biology and Omics Approaches

To gain a comprehensive understanding of Heptyl Diselenide's biological impact, integrating systems biology and 'omics' approaches is essential. This involves combining genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the cellular and organismal responses to the compound.

Transcriptomics: Analyzing changes in gene expression profiles can reveal the cellular pathways and regulatory networks affected by Heptyl Diselenide exposure. For instance, studies have used transcriptomic analysis to determine brain selenoproteome in response to selenium supplementation.

Proteomics: Quantitative global protein expression studies can identify specific protein targets and enzymatic pathways modulated by Heptyl Diselenide. This can provide direct evidence of protein-level changes, which are often more indicative of functional effects than gene expression alone.

Metabolomics: Untargeted metabolomics can identify alterations in metabolic pathways and the production of novel metabolites in response to the compound, offering insights into its metabolic fate and impact on cellular metabolism.

By integrating these 'omics' datasets, researchers can construct more complete models of Heptyl Diselenide's interactions within biological systems, moving beyond isolated observations to a network-level understanding. This approach can help identify novel biomarkers, predict potential therapeutic effects, and uncover unforeseen biological activities.

Exploration of Diselenide-Based Chemical Tools for Cellular Perturbation

Diselenide compounds are increasingly being explored as versatile chemical tools for perturbing cellular processes and understanding biological phenomena. Their redox-responsive nature makes them particularly attractive for applications in chemical biology. Diselenide bonds are susceptible to cleavage by reducing agents like glutathione (GSH) or by reactive oxygen species (ROS), allowing for controlled release or activation in specific cellular environments, such as tumor microenvironments which often exhibit elevated GSH and ROS levels.

This property has led to the development of diselenide-containing polymers for drug delivery systems, where the diselenide linkage enables tumor-triggered drug release and can also contribute to anticancer efficacy and immunomodulatory properties. Furthermore, diselenide-based fluorescent probes have been designed for the selective detection and imaging of various analytes, including metal ions (e.g., Hg(II)) and reactive oxygen species (e.g., hypochlorite) in living cells.

Future research on Heptyl Diselenide could focus on its development as a specific chemical tool. This might involve:

Designing Heptyl Diselenide-conjugated probes: Creating fluorescent or affinity probes incorporating Heptyl Diselenide to visualize its cellular distribution, identify its binding partners, or track its metabolic transformations in real-time.

Developing redox-responsive delivery systems: Utilizing Heptyl Diselenide as a cleavable linker in nanocarriers for targeted delivery of therapeutic agents, leveraging its inherent redox sensitivity for controlled release.

Investigating its potential as a cellular perturbant: Exploring how Heptyl Diselenide, either alone or in combination with other agents, can selectively modulate specific cellular pathways or induce desired biological responses for research or therapeutic purposes.

Such explorations would significantly advance the understanding and application of Heptyl Diselenide in chemical biology and potentially in biomedical fields.

Q & A

Q. What are the optimal laboratory-scale synthesis protocols for heptyl diselenide to ensure high purity and yield?

Methodological Answer:

- Reaction Design : Use a nucleophilic substitution reaction between heptyl bromide and sodium diselenide (Na₂Se₂) in anhydrous ethanol under nitrogen atmosphere to minimize oxidation .

- Purification : Employ fractional distillation (boiling point range: 180–200°C) followed by column chromatography (silica gel, hexane/ethyl acetate 9:1) to isolate the product.

- Characterization : Validate purity via ¹H-NMR (aromatic δ 7.1–7.5 ppm for diselenide protons), IR (Se-Se stretch at ~330 cm⁻¹), and mass spectrometry (M⁺ peak at m/z 294) .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of heptyl bromide to Na₂Se₂) and reflux time (6–8 hrs) to maximize yield (>85%) .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of heptyl diselenide, and how should data interpretation be approached?

Methodological Answer:

- ¹H-NMR : Compare aromatic proton shifts with diphenyl diselenide analogs (δ 7.1–7.5 ppm for diselenide vs. δ 7.4–7.8 ppm for seleninic acid derivatives) to rule out oxidation artifacts .

- 77Se-NMR : Use chemical shifts (~250–300 ppm for Se-Se bonds) to confirm diselenide formation and detect trace selenol (Se-H) byproducts .

- Raman Spectroscopy : Identify Se-Se vibrational modes (250–350 cm⁻¹) to distinguish diselenides from monoselenides or polyselenides .

- Data Cross-Validation : Combine multiple techniques to resolve ambiguities (e.g., overlapping IR peaks) and quantify impurities via integration of NMR signals .

Q. How should researchers assess the thermal and oxidative stability of heptyl diselenide under varying experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (typically >150°C for diselenides) under inert and oxidative atmospheres .

- Differential Scanning Calorimetry (DSC) : Identify exothermic peaks corresponding to Se-Se bond cleavage or oxidation to seleninic acids .

- Controlled Oxidation Studies : Expose samples to H₂O₂ (1–5% v/v) and monitor reaction progress via UV-Vis (absorbance at 280 nm for seleninic acids) .

- Kinetic Analysis : Use Arrhenius plots to calculate activation energy for degradation pathways .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) be integrated with experimental data to elucidate the reaction mechanisms involving heptyl diselenide?

Methodological Answer:

- Mechanistic Modeling : Perform density functional theory (DFT) calculations to map energy profiles for Se-Se bond cleavage or nucleophilic substitution pathways. Compare computed IR/Raman spectra with experimental data .

- Transition State Analysis : Identify intermediates (e.g., selenolate anions) using Gaussian09 or ORCA software, and validate with kinetic isotope effect (KIE) studies .

- Solvent Effects : Simulate reaction pathways in polar (ethanol) vs. nonpolar (hexane) solvents to rationalize experimental yield differences .

Q. What advanced statistical approaches are recommended for resolving contradictions in catalytic performance data across different studies on heptyl diselenide?

Methodological Answer:

- Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies, weighting results by sample size and measurement precision .

- Multivariate Regression : Account for variables like solvent polarity, temperature, and catalyst loading to isolate confounding factors .

- Error Propagation Analysis : Quantify uncertainties in yield measurements using the Guide to the Expression of Uncertainty in Measurement (GUM) framework .

Q. What strategies mitigate diselenide bond reduction during biological assays, and how can redox stability be quantitatively assessed?

Methodological Answer:

- Redox Buffering : Use glutathione (GSH)/glutathione disulfide (GSSG) systems to maintain physiological redox potentials and prevent Se-Se bond reduction .

- Stability Monitoring : Track diselenide integrity via LC-MS/MS in simulated biological fluids (e.g., phosphate-buffered saline at pH 7.4) over 24–72 hours .

- Electrochemical Analysis : Perform cyclic voltammetry to measure reduction potentials and correlate with in vitro stability .

Data Reporting and Reproducibility

Q. How should researchers document synthetic procedures and analytical data to ensure reproducibility in heptyl diselenide studies?

Methodological Answer:

- Detailed Protocols : Report reaction conditions (solvent purity, stirring speed, inert gas flow rate) and equipment specifications (e.g., NMR magnet strength) .

- Raw Data Archiving : Deposit unprocessed spectra, chromatograms, and kinetic datasets in repositories like Zenodo or Figshare .

- Error Reporting : Include standard deviations for triplicate measurements and explicitly state outlier exclusion criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.